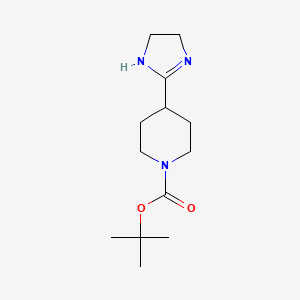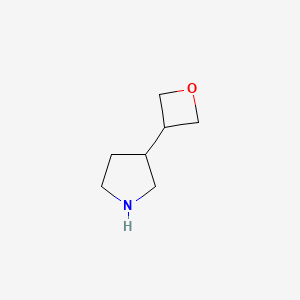
3-(オキセタン-3-イル)ピロリジン
概要
説明
3-(Oxetan-3-yl)pyrrolidine is a chemical compound with the CAS number 1273567-00-2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of oxetane derivatives, including 3-(Oxetan-3-yl)pyrrolidine, has been a subject of numerous studies . The methods for their synthesis are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . The oxetane ring, on the other hand, is a four-membered ring . The structure of 3-(Oxetan-3-yl)pyrrolidine combines these two rings.Chemical Reactions Analysis
The oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .科学的研究の応用
3-(オキセタン-3-イル)ピロリジン: 科学研究における応用に関する包括的な分析
創薬および開発: ピロリジン環は、多くの医薬品化合物に見られる一般的な構造であり、ファーマコフォア空間を効率的に探索し、立体化学に寄与し、非平面性を通じて三次元的なカバレッジを向上させる能力を持つため、創薬に役立ちます .
新規化合物の合成: 3-(オキセタン-3-イル)ピロリジンに存在するオキセタン環は、その反応性で知られており、新規誘導体の合成のための数多くの研究の対象となっており、これによりユニークな特性を持つ化合物の発見につながる可能性があります .
ファーマコフォア探索: 3-(オキセタン-3-イル)ピロリジンは、そのsp^3混成のために、ファーマコフォア空間を効率的に探索するために使用でき、これは生物学的活性を発揮するために必要な構造的特徴を決定する創薬の初期段階で重要です .
立体化学的研究: オキセタン環とピロリジン環の両方の存在は、分子の立体化学に影響を与える可能性があり、3-(オキセタン-3-イル)ピロリジンは、合成化学における立体化学的結果を研究するための貴重な足場となります .
抗痙攣薬および鎮痛薬の研究: ピロリジン誘導体は、in vivoで抗痙攣薬および鎮痛薬の活性について合成および評価されており、この研究分野における3-(オキセタン-3-イル)ピロリジンの潜在的な用途を示唆しています .
Safety and Hazards
作用機序
Oxetanes
are a class of compounds that have been widely adopted in medicinal chemistry programs in recent years . They can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . The formation of the oxetane ring from an epoxide requires moderate heating .
Pyrrolidines
are one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
生化学分析
Biochemical Properties
3-(Oxetan-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 3-(Oxetan-3-yl)pyrrolidine can bind to specific receptors, influencing signal transduction pathways . These interactions highlight its potential as a modulator of biochemical processes.
Cellular Effects
The effects of 3-(Oxetan-3-yl)pyrrolidine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism . Furthermore, 3-(Oxetan-3-yl)pyrrolidine affects cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 3-(Oxetan-3-yl)pyrrolidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, 3-(Oxetan-3-yl)pyrrolidine can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Oxetan-3-yl)pyrrolidine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 3-(Oxetan-3-yl)pyrrolidine can have sustained effects on cellular function, particularly in in vitro studies
Dosage Effects in Animal Models
The effects of 3-(Oxetan-3-yl)pyrrolidine vary with different dosages in animal models. At low doses, it has been observed to modulate biochemical pathways without causing significant toxicity . At higher doses, 3-(Oxetan-3-yl)pyrrolidine can induce adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are critical for determining the therapeutic window of this compound.
Metabolic Pathways
3-(Oxetan-3-yl)pyrrolidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 3-(Oxetan-3-yl)pyrrolidine.
Transport and Distribution
The transport and distribution of 3-(Oxetan-3-yl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and brain, where it exerts its biochemical effects . The distribution pattern of 3-(Oxetan-3-yl)pyrrolidine is essential for understanding its therapeutic potential and toxicity.
Subcellular Localization
3-(Oxetan-3-yl)pyrrolidine is localized in various subcellular compartments, including the cytoplasm and nucleus . It can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of 3-(Oxetan-3-yl)pyrrolidine is crucial for its activity and function, influencing its interactions with biomolecules and its overall biochemical properties.
特性
IUPAC Name |
3-(oxetan-3-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-6(1)7-4-9-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXASJDNDNLHYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312395 | |
| Record name | 3-(3-Oxetanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273567-00-2 | |
| Record name | 3-(3-Oxetanyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273567-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Oxetanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


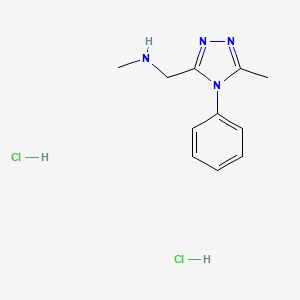
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
![Methyl-3-[4-(acetyloxy)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1403679.png)
![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)
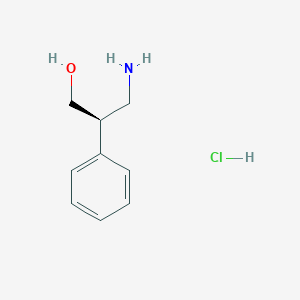
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)

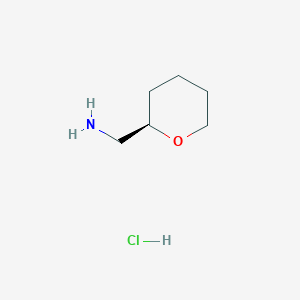
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

